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molecular formula C17H13ClN2O3S B8333063 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde

1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No. B8333063
M. Wt: 360.8 g/mol
InChI Key: NAWLVNBSEIETID-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

By a reaction under similar conditions as in Reference Example 234 and using 5-phenyl-1H-pyrrole-3-carbaldehyde (171 mg), sodium hydride (60% in oil, 60 mg), 15-crown-5 (0.30 mL) and 6-chloro-5-methylpyridine-3-sulfonyl chloride (270 mg), the title compound was obtained as a solid (yield 244 mg, 68%).
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
270 mg
Type
reactant
Reaction Step Four
Name
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:11][CH:10]=[C:9]([CH:12]=[O:13])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].C1OCCOCCOCCOCCOC1.[Cl:31][C:32]1[N:37]=[CH:36][C:35]([S:38](Cl)(=[O:40])=[O:39])=[CH:34][C:33]=1[CH3:42]>>[Cl:31][C:32]1[N:37]=[CH:36][C:35]([S:38]([N:11]2[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:8][C:9]([CH:12]=[O:13])=[CH:10]2)(=[O:40])=[O:39])=[CH:34][C:33]=1[CH3:42] |f:1.2|

Inputs

Step One
Name
Quantity
171 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(=CN1)C=O
Step Two
Name
Quantity
60 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
C1COCCOCCOCCOCCO1
Step Four
Name
Quantity
270 mg
Type
reactant
Smiles
ClC1=C(C=C(C=N1)S(=O)(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By a reaction under similar conditions as in Reference Example 234

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=N1)S(=O)(=O)N1C=C(C=C1C1=CC=CC=C1)C=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 244 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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